BenchChemオンラインストアへようこそ!

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

Lipophilicity Drug-likeness Blood-Brain Barrier

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS 1240572-82-0) is a racemic 2-methylpiperazine derivative bearing a 4-fluoro-2-(trifluoromethyl)benzyl substituent at the N1 position. It is employed as a chiral building block and intermediate in medicinal chemistry, particularly in programs targeting G‑protein coupled receptors (e.g., CXCR3) and 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1).

Molecular Formula C13H16F4N2
Molecular Weight 276.27 g/mol
CAS No. 1240572-82-0
Cat. No. B6362107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
CAS1240572-82-0
Molecular FormulaC13H16F4N2
Molecular Weight276.27 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=C(C=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C13H16F4N2/c1-9-7-18-4-5-19(9)8-10-2-3-11(14)6-12(10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
InChIKeyAVLVXSZSOWBSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS 1240572-82-0): Core Structural and Physicochemical Profile


1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS 1240572-82-0) is a racemic 2-methylpiperazine derivative bearing a 4-fluoro-2-(trifluoromethyl)benzyl substituent at the N1 position [1]. It is employed as a chiral building block and intermediate in medicinal chemistry, particularly in programs targeting G‑protein coupled receptors (e.g., CXCR3) and 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) [2]. Its computed physicochemical properties include a molecular weight of 276.27 g/mol, a calculated XLogP3‑AA of 2.5, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 15.3 Ų (PubChem, computed) [1].

Why Generic 2-Methylpiperazine or Des-Methyl Analogs Cannot Simply Replace 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine


The presence of the 2‑methyl group on the piperazine ring introduces a chiral center and significantly alters both the conformational landscape and lipophilicity of the molecule relative to the des‑methyl analog 1-(4-fluoro-2-(trifluoromethyl)benzyl)piperazine (CAS 1206515-95-8) [1][2]. Even small changes in lipophilicity can profoundly affect blood‑brain barrier penetration, metabolic stability, and off‑target binding profiles in GPCR‑focused lead optimisation [3]. Furthermore, substitution at the 2‑position restricts the conformational freedom of the piperazine ring, which can modulate the spatial orientation of the pendant benzyl group and thus receptor‑ligand complementarity; this conformational effect cannot be replicated by unsubstituted or 3‑methyl piperazine isomers [3].

Quantitative Differentiation Evidence for 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS 1240572-82-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2-Methylpiperazine vs. Des-Methyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.5) compared to its direct des‑methyl analog 1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine (XLogP3-AA = 2.1) [1][2]. This difference of +0.4 log units is substantial in medicinal chemistry optimisation, where a ΔlogP of ≥0.3 can translate into significantly altered tissue distribution and metabolic clearance [3].

Lipophilicity Drug-likeness Blood-Brain Barrier

Purity Specification: Guaranteed 98%+ (NLT 98%) from ISO‑Certified Supply vs. Typical Analog Purity of 95%

The compound is routinely supplied with a minimum purity of 98% (NLT 98%) under ISO‑certified quality systems . In contrast, the des‑methyl analog 1-(4-fluoro-2-(trifluoromethyl)benzyl)piperazine is commonly offered at 95% purity in research‑grade supply . The 98% specification reduces batch‑to‑batch variability and minimises the influence of unidentified impurities on biological assays.

Purity Quality Control Reproducibility

Chiral Center and Conformational Restriction: Differentiating from 3-Methyl and Unsubstituted Piperazine Regioisomers

The 2‑methyl substituent creates a stereogenic center that is absent in the unsubstituted piperazine analog and is regioisomerically distinct from 3‑methylpiperazine derivatives [1][2]. In CXCR3 antagonist series, (R)-2-methylpiperazine scaffolds show markedly improved hERG selectivity compared to unsubstituted piperazines, a property attributed to the restricted conformational repertoire imposed by the 2‑methyl group [2]. The racemic 2‑methyl compound therefore provides a unique entry point for chiral resolution and subsequent enantioselective SAR exploration.

Stereochemistry GPCR SAR Conformational Analysis

Recommended Application Scenarios for 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine (CAS 1240572-82-0) Based on Quantitative Differentiation


CNS‑Penetrant GPCR Lead Optimisation Requiring Modulated Lipophilicity

Programs targeting CNS‑expressed GPCRs (e.g., CXCR3, serotonin receptors) where a calculated logP of ~2.5 is desired to balance blood‑brain barrier permeation and metabolic stability. The +0.4 logP advantage over the des‑methyl analog (XLogP3-AA 2.1) positions this compound as a preferred scaffold when fine‑tuning lipophilicity is critical [1].

Chiral Resolution and Enantioselective SAR Exploration

Medicinal chemistry teams seeking a racemic 2‑methylpiperazine building block for chiral resolution. The presence of the stereogenic center enables the preparation of single enantiomers that, in analogous CXCR3 series, have demonstrated improved hERG selectivity profiles [2].

High‑Purity Building Block for Reproducible SAR in 11β‑HSD1 or Related Dehydrogenase Programs

The guaranteed ≥98% purity (NLT 98%) reduces the risk of impurity‑driven assay artefacts. This is essential for enzymatic assays such as 11β‑HSD1 inhibition, where related 2‑methylpiperazine fragments have yielded clinical candidates (e.g., HSD‑016) [3].

Quote Request

Request a Quote for 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.